Xylemin Dihydrochloride
Description
Nomenclature and Chemical Classification within Polyamines
Xylemin dihydrochloride (B599025) is chemically known as N-Propyl-1,4-butanediamine Dihydrochloride. cymitquimica.com It belongs to the class of organic compounds known as polyamines. Polyamines are aliphatic hydrocarbons that contain two or more amino groups. These compounds are ubiquitous in living organisms and play crucial roles in a variety of cellular processes. ub.edu The structure of xylemin features a propyl group attached to a 1,4-butanediamine (putrescine) backbone, with the dihydrochloride salt form enhancing its stability and solubility for research applications.
Table 1: Chemical Properties of Xylemin Dihydrochloride
| Property | Value |
|---|---|
| Synonym | N-Propyl-1,4-butanediamine Dihydrochloride cymitquimica.com |
| Molecular Formula | C₇H₁₈N₂·2HCl cymitquimica.com |
| Molecular Weight | 203.15 g/mol cymitquimica.comcalpaclab.com |
| CAS Number | 89690-11-9 calpaclab.com |
| Appearance | White to Almost white powder/crystal cymitquimica.com |
| Purity | >98.0% cymitquimica.comcalpaclab.com |
Historical Context and Initial Characterization of this compound
The unique biological function of xylemin was first reported in a 2016 study by Takahashi, Motose, and their colleagues. The synthesis of xylemin and its structural analogues was achieved using a 2-nitrobenzenesulfonamide (B48108) (Ns) strategy. researchgate.net This chemical synthesis approach allowed for the creation of specific polyamine structures to investigate their biological effects. researchgate.net The initial characterization focused on its role in plant development, specifically its unexpected ability to promote the differentiation of xylem cells, the primary water-conducting tissue in vascular plants. researchgate.net
Broad Significance in Advanced Research and Development Paradigms
The discovery of xylemin's function has opened new avenues in plant biology and agricultural science. Its primary significance lies in its ability to control xylem differentiation. ub.edu Research has shown that xylemin promotes xylem formation by inhibiting the biosynthesis of thermospermine (B1218049), a polyamine isomer that naturally suppresses this process.
Detailed research findings elucidate this mechanism:
Gene Expression: Xylemin, along with certain analogues, was found to promote the expression of the thermospermine synthase gene ACAULIS5 (ACL5). researchgate.net
Xylem Differentiation: Treatment of Arabidopsis thaliana seedlings with xylemin enhanced xylem formation, leading to visible increases in xylem vessels. researchgate.net This effect is particularly potent when used in conjunction with a synthetic proauxin.
Lateral Root Formation: In addition to its effects on vascular tissue, xylemin was also observed to significantly promote the formation of lateral roots. researchgate.net
This targeted biological activity makes this compound a promising compound for research and development in areas such as:
Agrochemicals: It holds potential for developing new types of plant growth regulators that can enhance water transport efficiency and root system architecture.
Biomass Energy: By promoting the development of woody tissue (xylem), xylemin could be investigated as a tool to increase biomass production in plants cultivated for bioenergy.
Antifouling Research: Preliminary studies have also explored the antifouling activity of xylemin and its analogues, indicating that the N-alkyl group structure is essential for this property. researchgate.net
Table 2: Investigated Biological Effects of Xylemin
| Biological Process | Finding | Reference |
|---|---|---|
| Xylem Differentiation | Promotes xylem vessel formation. | researchgate.net |
| Gene Regulation | Enhances expression of thermospermine synthase gene ACL5. | researchgate.net |
| Root Development | Significantly promotes lateral root formation. | researchgate.net |
| Antifouling | Exhibits antifouling activity against the accumulation of organisms. | researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N'-propylbutane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2.2ClH/c1-2-6-9-7-4-3-5-8;;/h9H,2-8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJVQOGXWBMFAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCCCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89690-11-9 | |
| Record name | Xylemin Dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization of Xylemin Dihydrochloride
Established Synthetic Pathways for Xylemin Dihydrochloride (B599025)
2-Nitrobenzenesulfonamide (B48108) (Ns) Strategy for Amine Synthesis
A primary and effective method for the synthesis of Xylemin and its analogues is the 2-nitrobenzenesulfonamide (Ns) strategy. okayama-u.ac.jpresearchgate.net This approach is a well-established protocol for the preparation of polyamines. The Ns-strategy involves the protection of an amine with the 2-nitrobenzenesulfonyl group, which facilitates subsequent alkylation reactions. The Ns-protecting group can then be removed under mild conditions to yield the desired polyamine. This method has been successfully utilized for the synthesis of Xylemin and a series of its structural analogues, specifically N-(4-aminobutyl)alkylamines. okayama-u.ac.jpresearchgate.net The versatility of the Ns-strategy allows for the systematic modification of the alkyl chain, enabling the exploration of structure-activity relationships. okayama-u.ac.jp
Development of One-Step Synthesis from Commercial Ketone Precursors for Analogues
To improve the efficiency of synthesizing Xylemin analogues, a one-step synthesis has been developed. okayama-u.ac.jpresearchgate.net This method utilizes commercially available ketones as starting materials and proceeds via mono-reductive amination. okayama-u.ac.jpresearchgate.net This streamlined approach offers a more direct route to certain analogues compared to the multi-step Ns-strategy. The one-step synthesis has been successfully applied to produce analogues such as N-(4-aminobutyl)cyclopentylamine. okayama-u.ac.jpresearchgate.net This development is significant for generating a library of analogues for biological screening in a more time- and resource-efficient manner. The reductive amination of ketones is a powerful tool in synthetic chemistry, and its application to the synthesis of Xylemin analogues demonstrates its utility in creating diverse polyamine structures. researchgate.net
Design Principles for Xylemin Analogues and Derivatives
The design of Xylemin analogues is guided by the principles of medicinal chemistry, focusing on understanding structure-activity relationships (SAR). numberanalytics.com The primary goal is to create derivatives with improved efficacy, selectivity, or other desirable properties. Key strategies in the design of Xylemin analogues include:
Modification of the N-alkyl group: The nature of the alkyl substituent on the amine has been shown to be crucial for biological activity. By systematically varying the length, branching, and cyclization of this group, researchers can probe the steric and electronic requirements of the target binding site. okayama-u.ac.jpnih.gov
Conformational restriction: Introducing cyclic structures or other rigid elements can lock the molecule into a specific conformation. This can enhance binding affinity to the target by reducing the entropic penalty upon binding. mdpi.com
Computational tools, such as molecular modeling and docking studies, can be employed to predict how structural modifications might influence the interaction of the analogues with their biological targets. numberanalytics.com However, experimental validation through the synthesis and biological testing of the designed analogues remains essential. numberanalytics.com
Optimization Strategies for Enhanced Synthetic Yields and Purity
Optimizing synthetic protocols is crucial for obtaining high yields and purity of Xylemin Dihydrochloride and its analogues, which is essential for accurate biological evaluation. Key optimization strategies include:
Reaction Condition Refinement: Systematically adjusting parameters such as temperature, reaction time, solvent, and catalyst loading can significantly impact the yield and purity of the final product. For instance, in the reductive amination synthesis of analogues, the choice of reducing agent and catalyst is critical. researchgate.net
Purification Techniques: The use of appropriate purification methods is vital to isolate the desired compound from byproducts and unreacted starting materials. Techniques such as column chromatography and recrystallization are commonly employed. unibo.itresearchgate.net For instance, in the synthesis of histamine (B1213489) dihydrochloride, an intermediate purification step involving the formation of the monohydrochloride salt was adopted to achieve high purity. google.com
Process Analytical Technology (PAT): Implementing analytical techniques to monitor the progress of a reaction in real-time can help in determining the optimal endpoint and minimizing the formation of impurities. researchgate.net
By employing these optimization strategies, researchers can ensure the production of high-quality this compound and its derivatives for further investigation.
Table of Synthesized Xylemin Analogues and Their Precursors
| Analogue Name | Ketone Precursor | Synthetic Method |
| N-(4-aminobutyl)cyclopentylamine | Cyclopentanone | One-step reductive amination |
| N-(4-aminobutyl)propylamine (Xylemin) | - | 2-Nitrobenzenesulfonamide (Ns) strategy |
| N-(4-aminobutyl)butylamine | - | 2-Nitrobenzenesulfonamide (Ns) strategy |
| N-(4-aminobutyl)pentylamine | - | 2-Nitrobenzenesulfonamide (Ns) strategy |
| N-(4-aminobutyl)hexylamine | - | 2-Nitrobenzenesulfonamide (Ns) strategy |
| N-(4-aminobutyl)cycloheptylamine | Cycloheptanone | One-step reductive amination |
Molecular Mechanisms of Action in Plant Vascular Development
Xylemin Dihydrochloride (B599025) as a Polyamine in Plant Cellular Regulation
Polyamines are small, positively charged molecules that are ubiquitous in living organisms and play crucial roles in a wide array of physiological processes in plants, including cell division, embryogenesis, and responses to environmental stress. aloki.hufrontiersin.orgresearchgate.net Xylemin dihydrochloride functions as a polyamine, and its unique effects on plant development stem from its interaction with the biosynthesis of other key polyamines. tcichemicals.com Specifically, xylemin has been identified as an antagonist of spermidine (B129725), which allows it to act as an inhibitor of thermospermine (B1218049) biosynthesis. researchgate.net This inhibitory action is central to its ability to promote the differentiation of xylem cells. tcichemicals.com
Regulation of Xylem Differentiation (Xylogenesis) Processes
Xylogenesis is a complex process involving the transdifferentiation of procambial or cambial cells into specialized xylem elements. d-nb.info This developmental pathway is tightly regulated by a network of signaling molecules, including hormones and polyamines. This compound has been shown to be a potent inducer of xylem differentiation. tcichemicals.com
Influence on Thermospermine Biosynthesis and Signaling Pathways
Thermospermine, a structural isomer of spermine (B22157), acts as a suppressor of xylem differentiation. researchgate.net The discovery of xylemin and its effects has provided a powerful chemical tool to study the function of thermospermine in plants. researchgate.net
Research has demonstrated that xylemin directly inhibits the biosynthesis of thermospermine. tcichemicals.comresearchgate.net In studies using Arabidopsis thaliana seedlings, treatment with xylemin led to a significant reduction in the endogenous levels of thermospermine, while the levels of spermine were not significantly affected. researchgate.netresearchgate.net This specific inhibition of thermospermine production is a key mechanism by which xylemin promotes the over-proliferation of xylem vessels, a phenotype that mimics thermospermine-deficient mutants like acaulis5 (acl5). researchgate.netnih.gov
Interestingly, while xylemin inhibits the synthesis of thermospermine, it has been observed to promote the expression of the ACAULIS5 (ACL5) gene, which encodes thermospermine synthase. researchgate.net This suggests a feedback regulatory mechanism where the cell attempts to compensate for the low levels of thermospermine by upregulating the gene responsible for its synthesis. researchgate.net Studies have shown that treatment of Arabidopsis seedlings with xylemin leads to increased transcript levels of ACL5. researchgate.netresearchgate.net
Inhibition of Thermospermine Synthesis
Interplay with Auxin-Mediated Vascular Patterning
Auxin is a critical plant hormone that directs the formation and patterning of vascular tissues, including the xylem. researchgate.netembopress.orgnih.gov The process of auxin-inducible xylem differentiation is complex and not yet fully understood. researchgate.net Thermospermine is known to suppress xylem differentiation by limiting auxin signaling. researchgate.net By inhibiting thermospermine, xylemin effectively enhances the effects of auxin on xylem development. researchgate.net Co-treatment of plant tissues with xylemin and a synthetic proauxin (a compound that releases active auxin) results in a synergistic and potent induction of xylem differentiation. tcichemicals.comresearchgate.netresearchgate.net This interplay highlights the delicate balance between polyamines and auxin in controlling vascular development. nih.govplos.orgd-nb.info
Modulation of Lateral Root Organogenesis
Lateral root formation is a crucial aspect of postembryonic plant development, allowing the root system to adapt to its environment. capes.gov.brnih.govresearchgate.net This process is also influenced by hormonal signals, with auxin playing a positive regulatory role. nih.govdoi.org Research has shown that xylemin can significantly promote the formation of lateral roots. researchgate.netresearchgate.net This effect is likely linked to its influence on auxin signaling and xylem development, as increased xylem-pole pericycle activity can stimulate lateral root growth. researchgate.net In contrast, thermospermine has been shown to suppress lateral root formation. researchgate.netnih.gov
Table 1: Effects of this compound on Key Genes in Vascular Development
| Gene | Organism | Effect of Xylemin Treatment | Reference |
|---|---|---|---|
| ACAULIS5 (ACL5) | Arabidopsis thaliana | Promotion of gene expression | researchgate.net |
| VND7 | Arabidopsis thaliana | Expression not directly reported, but differentiation program it controls is initiated. | nih.gov |
| MYB46 | Arabidopsis thaliana | Expression not directly reported, but differentiation program it controls is initiated. | nih.gov |
Table 2: Summary of this compound's Molecular Interactions
| Interacting Molecule | Interaction Type | Outcome | Reference |
|---|---|---|---|
| Thermospermine | Inhibition of biosynthesis | Promotion of xylem differentiation | tcichemicals.comresearchgate.net |
| Auxin | Synergistic effect | Enhanced xylem differentiation | tcichemicals.comresearchgate.netresearchgate.net |
| Spermidine | Antagonism | Inhibition of thermospermine synthesis | researchgate.net |
Table 3: Compounds Mentioned in this Article | Compound Name | | | :--- | | this compound | | Thermospermine | | Spermine | | Spermidine | | Auxin | | Putrescine |
Biological Activities and Phenotypic Characterization in Model Systems
Effects on Plant Growth and Developmental Processes
Induction and Enhancement of Xylem Formation
Xylemin has been identified as a potent inducer of xylem differentiation. researchgate.net It is believed to act as an antagonist of spermidine (B129725), leading to an inhibition of thermospermine (B1218049) biosynthesis. researchgate.net Thermospermine is a polyamine that naturally suppresses excessive xylem differentiation in plants like Arabidopsis thaliana. researchgate.net By interfering with thermospermine synthesis, xylemin effectively mimics the phenotype of thermospermine-deficient mutants, resulting in enhanced xylem development. researchgate.net
Studies have demonstrated that the application of xylemin can lead to a significant increase in xylem formation in the hypocotyls and inflorescence stems of Arabidopsis seedlings. researchgate.net This effect is dose-dependent, with higher concentrations of xylemin leading to more pronounced xylem differentiation. researchgate.net Furthermore, when co-administered with a synthetic proauxin, which releases active auxin upon hydrolysis, xylemin exhibits a synergistic effect, further amplifying xylem induction. researchgate.net This suggests a complex interplay between xylemin, thermospermine, and auxin signaling pathways in regulating vascular development. researchgate.net The ability of xylemin to control xylem induction highlights its potential as a chemical tool for studying wood formation and potentially for manipulating biomass production in various plant species. researchgate.net
Antifouling Biological Activities
Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, poses a significant challenge for maritime industries. citedrive.com The development of effective and environmentally benign antifouling agents is a critical area of research. Xylemin and its derivatives have emerged as promising candidates in this field.
Efficacy against Marine Biofouling Organisms
Xylemin has demonstrated notable antifouling activity against cypris larvae of the barnacle Amphibalanus amphitrite, a common and problematic biofouling organism. citedrive.com In laboratory assays, xylemin exhibited a 50% effective concentration (EC₅₀) of 4.25 µg/mL for inhibiting the settlement of these larvae. citedrive.com Importantly, xylemin was found to be non-toxic at a concentration of 50 µg/mL, indicating a favorable therapeutic window for its antifouling application. citedrive.com This combination of efficacy and low toxicity makes xylemin a promising candidate for the development of eco-friendly antifouling coatings. citedrive.com
Structure-Activity Relationship (SAR) Studies for Antifouling Efficacy
Structure-activity relationship (SAR) studies have provided valuable insights into the molecular features of xylemin that are crucial for its antifouling properties. Research has shown that the size and structure of the N-alkyl group in xylemin analogues are essential for their antifouling activity. citedrive.com
For instance, a Boc-protected analogue of xylemin also showed antifouling activity with an EC₅₀ of 6.11 µg/mL. citedrive.com However, four other xylemin analogues were inactive at a concentration of 50 µg/mL. citedrive.com Furthermore, related polyamines such as putrescine, spermidine, spermine (B22157), and thermospermine did not exhibit any antifouling effects. citedrive.com These findings underscore the specific structural requirements for the antifouling action of xylemin and guide the design of new, potentially more potent and selective antifouling agents. citedrive.com
Applications in Advanced Scientific and Industrial Domains
Contributions to Agricultural Chemistry and Crop Science
Role in the Development of Agrochemical Formulations
Sources indicate that Xylemin Dihydrochloride (B599025) is utilized in the formulation of agrochemicals, contributing to the development of fertilizers and pesticides. chemimpex.com The stability and reactivity of the compound are thought to enhance the performance and efficacy of these products. chemimpex.com However, the precise nature of its role—whether as a stabilizer, an adjuvant, or a synergist—is not specified in the available documentation. There is a lack of published research detailing the types of formulations it is used in or its specific interactions with active ingredients.
Potential for Enhancing Crop Yields and Productivity
The potential for Xylemin Dihydrochloride to improve crop yields is mentioned in connection with its classification as a plant growth regulator. chemimpex.com Plant growth regulators are compounds that can influence plant development, including germination, flowering, and fruiting. Despite this classification, there are no publicly accessible studies or field trial data that quantify the effects of this compound on specific crops or detail its physiological impact on plant growth.
Utility in Biomass Production and Renewable Energy Research
Currently, there is no available scientific literature or research data to substantiate any specific applications of this compound in the fields of biomass production or renewable energy research. While its chemical structure might suggest potential uses as a building block or modifying agent, no published work has been found to support this hypothesis.
Applications in Polymer Science and Advanced Materials
In the realm of polymer science, this compound is noted for its use as an intermediate in the synthesis of polymer additives and in the development of specialty polymers. chemimpex.com
Function as an Intermediate in Polymer Additive Synthesis
The compound is valued as an intermediate in the production of polymer additives. chemimpex.com Its bifunctional nature, possessing two amine groups, makes it a suitable building block in organic synthesis for creating more complex molecules. chemimpex.com However, there is a lack of specific information on the types of polymer additives synthesized from this compound or the synthetic pathways involved.
Modification of Material Properties for Industrial Applications
It is stated that this compound is employed in the development of specialty polymers to enhance material properties such as flexibility and durability for industrial applications. chemimpex.com This suggests a potential role as a curing agent, a monomer, or a cross-linking agent. Despite these general assertions, no specific research or technical data sheets are available that describe the types of polymers it is used with or provide quantitative data on the modification of their properties.
Versatility as a Reagent in Organic Synthesis and Chemical Research
This compound serves as a valuable component in the field of chemical research, primarily categorized as an organic and nitrogen-containing building block. calpaclab.comcymitquimica.com As a building block, its molecular structure provides a foundational framework for the synthesis of more complex molecules. Researchers utilize such compounds in multi-step synthetic pathways to construct target compounds with specific functionalities and properties.
The synthesis of xylemin itself and its structural analogues has been accomplished using methods like the 2-nitrobenzenesulfonamide (B48108) (Ns) strategy, a common technique in organic chemistry for the protection and manipulation of amines. researchgate.net The availability of this compound as a stable, crystalline powder with a purity of over 98% facilitates its use in laboratory settings for research and development. calpaclab.comcymitquimica.com Its role in synthesis is foundational, allowing for the exploration of new chemical entities and materials. ugent.be The study of xylemin and its analogues, for instance, has led to investigations into structure-activity relationships, where slight modifications to the molecule can significantly alter its biological or chemical behavior. researchgate.net
Emerging Environmental Biotechnology Applications, including Eco-Friendly Antifoulants
In the realm of environmental biotechnology, this compound is gaining significant attention for its potential as a non-toxic and eco-friendly antifouling agent. nih.govresearchgate.net Biofouling, the accumulation of marine organisms on submerged surfaces, is a major economic and operational challenge for maritime industries. nih.gov Historically, antifouling coatings contained toxic compounds like organotins, which were banned due to their severe impact on marine ecosystems. researchgate.netnih.gov This has spurred the search for environmentally benign alternatives. mdpi.comanr.fr
Research has demonstrated that xylemin exhibits significant antifouling activity against the cypris larvae of the barnacle Amphibalanus amphitrite, a common model organism for fouling studies. researchgate.netnih.gov Crucially, this activity is observed at concentrations that are non-toxic to the larvae. nih.gov Studies have determined the 50% effective concentration (EC50) of xylemin to be 4.25 µg/mL. researchgate.netnih.gov Its Boc-protected analog also showed similar non-toxic antifouling properties. researchgate.netnih.gov These findings underscore the potential of xylemin and its derivatives as lead compounds for a new generation of sustainable antifouling solutions that can prevent biofouling without harming marine life. nih.govresearchgate.net The effectiveness of xylemin is linked to the specific structure of its N-alkyl group, indicating that targeted chemical synthesis can optimize its antifouling properties. researchgate.netnih.gov
Beyond marine applications, xylemin has been identified as a useful chemical tool in plant biotechnology. researchgate.net It is recognized for its ability to induce xylem formation in plants. researchgate.net This "xylem-inducing effect" presents opportunities for agricultural and forestry applications, potentially offering a method to control woody biomass production. researchgate.net Furthermore, research has shown that xylemin can significantly promote the formation of lateral roots. researchgate.net These biological activities position xylemin as a molecule of interest for studying and manipulating plant development. researchgate.netfrontiersin.org
Research Findings on Antifouling Activity
The following table summarizes the key findings from studies on the antifouling activity of Xylemin and related compounds against the barnacle Amphibalanus amphitrite.
| Compound | Antifouling Activity (EC50) | Toxicity (LC50) | Conclusion |
| Xylemin | 4.25 µg/mL | > 50 µg/mL | Active and Non-toxic researchgate.netnih.gov |
| Boc-protected xylemin | 6.11 µg/mL | > 50 µg/mL | Active and Non-toxic researchgate.netnih.gov |
| Xylemin Analogs (unspecified) | Inactive at 50 µg/mL | > 50 µg/mL | Inactive and Non-toxic researchgate.netnih.gov |
| Related Polyamines (Putrescine, Spermidine (B129725), Spermine (B22157), Thermospermine) | > 50 µg/mL | > 50 µg/mL | Inactive and Non-toxic researchgate.netnih.gov |
Research Methodologies and Experimental Approaches in Xylemin Studies
In Vitro Plant Cell Culture Systems
In vitro plant cell culture systems are instrumental in dissecting the molecular and cellular processes of xylogenesis, the formation of xylem. These systems provide a controlled environment to study the differentiation of plant cells into tracheary elements (TEs), the primary water-conducting cells of the xylem.
Zinnia Cell Culture Models for Xylogenesis Studies
The Zinnia (Zinnia elegans) cell culture system is a classic and powerful model for studying xylogenesis. d-nb.infoscience.gov Mesophyll cells isolated from Zinnia leaves can be induced to transdifferentiate into TEs in vitro by the addition of auxin and cytokinin to the culture medium. d-nb.inforesearchgate.net This system faithfully recapitulates the developmental program of xylem differentiation observed in whole plants, making it a reliable tool for investigating the sequence of events, morphological changes, and the influence of various signaling molecules. d-nb.infomdpi.com
Researchers utilize this model to identify hormonal, molecular, and genetic components that regulate TE differentiation and programmed cell death (PCD), an integral part of xylogenesis. d-nb.inforesearchgate.net For example, studies have used specific inhibitors and gene expression analysis to confirm the role of phytosulfokine (PSK), a plant peptide hormone, in the transdifferentiation process. d-nb.info The Zinnia system has also been used to demonstrate that exogenous application of spermine (B22157) can prolong TE differentiation, stimulate cell expansion, and enhance cell wall elaboration. nih.gov
The direction of cell expansion in these cultures is pH-dependent, with elongation occurring at a pH of 5.5-6.0 and isodiametric expansion at a pH of 6.5-7.0. uri.edu Furthermore, studies have shown that Zinnia mesophyll cells in culture elongate by tip growth. uri.edu
Nicotiana benthamiana Cotyledon Assays for Xylem Differentiation
Nicotiana benthamiana (a species of tobacco) provides another valuable in vitro system for studying xylem differentiation, particularly through cotyledon assays. researchgate.net Seedlings of N. benthamiana grown in a liquid medium can be treated with various compounds to observe their effects on xylem development. researchgate.net
A significant finding from these assays is that the simultaneous application of xylemin and a synthetic auxin, 2,4-D IOE, strongly and ectopically induces xylem differentiation in the cotyledons. researchgate.net This treatment leads to a remarkable outcome where most mesophyll cells appear to differentiate into xylem vessel cells, covering almost the entire cotyledon. researchgate.net This potent synergistic effect highlights the roles of both xylemin and auxin in promoting xylem formation. researchgate.net
| Treatment Condition | Observed Effect on N. benthamiana Cotyledons |
| Mock (Control) | Normal xylem development |
| 50 µM Xylemin | Enhanced xylem differentiation |
| 3 µM 2,4-D IOE | Some induction of xylem differentiation |
| 50 µM Xylemin + 3 µM 2,4-D IOE | Strong and ectopic xylem differentiation, with most mesophyll cells differentiating into xylem vessels |
In Vivo Plant Model Organism Investigations
In vivo studies using model organisms are crucial for understanding the function of genes and chemical compounds in the context of a whole plant.
Arabidopsis thaliana Genetic and Developmental Studies
Arabidopsis thaliana is a widely used model organism in plant biology due to its small genome, short life cycle, and the availability of extensive genetic resources. Studies on Arabidopsis mutants have been pivotal in uncovering the genetic pathways controlling xylem development. frontiersin.orgplos.org
A key mutant in this field is acaulis5 (acl5), which is deficient in thermospermine (B1218049) synthase, an enzyme involved in the biosynthesis of thermospermine. plos.orgoup.com The acl5 mutant exhibits a severe dwarf phenotype and excessive xylem formation, indicating that thermospermine normally acts to repress xylem differentiation. plos.orgfrontiersin.org The ACL5 gene is predominantly expressed in developing xylem vessels, and its mutation leads to defects in xylem specification, including smaller vessel elements. nih.govbiologists.com
Further genetic studies have identified suppressors of the acl5 phenotype, providing more profound insights into the regulatory network of xylem development. plos.org These studies have revealed the involvement of ribosomal proteins and transcription factors in modulating the effects of thermospermine deficiency. plos.org
| Plant Model | Key Findings in Xylem Research |
| Zinnia elegans | In vitro transdifferentiation of mesophyll cells into tracheary elements; role of hormones like auxin, cytokinin, and phytosulfokine. d-nb.infoscience.gov |
| Nicotiana benthamiana | Synergistic effect of xylemin and auxin in inducing ectopic xylem differentiation in cotyledons. researchgate.net |
| Arabidopsis thaliana | Identification of the ACL5 gene and the role of thermospermine in repressing xylem differentiation; characterization of xylem development mutants. plos.orgfrontiersin.org |
Biochemical and Molecular Biology Techniques
Biochemical and molecular biology techniques are essential for elucidating the mechanisms underlying the effects of compounds like xylemin on a molecular level.
Gene Expression Analysis (e.g., ACL5)
Gene expression analysis is a powerful tool to understand how different treatments or genetic mutations affect the transcription of specific genes involved in a biological process. In the context of xylem development, the expression of genes like ACL5 is a key indicator of the state of xylem differentiation. d-nb.inforesearchgate.net
Studies have shown that in the acl5 mutant of Arabidopsis, the expression of several genes related to auxin signaling is upregulated. frontiersin.orgnih.gov This suggests a link between thermospermine, auxin, and the regulation of xylem development. The expression of these genes can be reduced by the exogenous application of thermospermine or by the transgenic induction of the ACL5 gene. nih.gov
Furthermore, microarray and real-time PCR analyses have been employed to comprehensively identify genes whose expression is altered in response to thermospermine levels, revealing a network of genes involved in xylem differentiation. nih.gov
| Technique | Application in Xylem Research | Key Findings |
| Gene Expression Analysis (RT-PCR, Microarray) | Measuring transcript levels of genes involved in xylem development in response to genetic mutations or chemical treatments. | Upregulation of auxin-related genes in the acl5 mutant; expression changes in genes like ACL5 and ATHB8 in response to thermospermine. plos.orgfrontiersin.orgnih.gov |
| In Situ Hybridization | Localizing the expression of specific genes within plant tissues. | ACL5 is specifically expressed in early developing vessel elements. nih.gov |
| Reporter Gene Assays | Studying the regulation of gene expression by fusing a promoter of interest to a reporter gene (e.g., GUS). | Analyzing the activity of promoters of genes involved in xylem differentiation in response to various factors. oup.com |
Enzyme Activity Assays related to Polyamine Metabolism
Research into the precise enzymatic interactions of Xylemin Dihydrochloride (B599025) within the broader context of polyamine metabolism is an emerging field. Polyamines, such as putrescine, spermidine (B129725), and spermine, are crucial for various cellular processes, and their levels are tightly controlled by a series of biosynthetic and catabolic enzymes. nih.govactanaturae.ru Key enzymes in the biosynthetic pathway include ornithine decarboxylase (ODC) and arginine decarboxylase (ADC), which are rate-limiting enzymes, as well as spermidine synthase and spermine synthase. mdpi.commdpi.com The catabolism of polyamines is mediated by enzymes like spermine oxidase (SMOX) and N1-acetylpolyamine oxidase (PAOX). actanaturae.ru
Given that Xylemin is a structural analog of naturally occurring polyamines, its potential to influence the activity of these metabolic enzymes is a logical area of investigation. citedrive.com Enzyme activity assays are standard methods to determine such influences. These assays typically involve preparing cell or tissue extracts and measuring the rate of substrate conversion or product formation in the presence of the compound being tested. nih.gov For instance, ODC activity can be quantified by measuring the release of radiolabeled CO2 from a labeled ornithine substrate.
While direct studies detailing the inhibitory or stimulatory effects of Xylemin Dihydrochloride on specific polyamine metabolism enzymes are not extensively documented in currently available literature, the established methodologies provide a clear framework for future research. Such studies would be critical in elucidating the compound's mechanism of action, particularly how it might alter cellular polyamine pools. For example, inhibition of ODC by a Xylemin analog could lead to decreased levels of putrescine and, subsequently, spermidine and spermine. mdpi.com Conversely, inhibition of SMOX could lead to an accumulation of spermine. actanaturae.ru Understanding these interactions is fundamental to comprehending the full biological activity profile of Xylemin and its derivatives.
Antifouling Activity Assays utilizing Biological Models
The antifouling properties of this compound and its analogs have been evaluated using specific biological models, primarily the cypris larvae of the barnacle Amphibalanus amphitrite. citedrive.comresearchgate.net This organism is a standard model in marine biofouling research because its larval stage is responsible for exploring and colonizing submerged surfaces, leading to the economically and socially significant problem of biofouling. citedrive.comkeguanjp.com
The standard assay involves assessing the settlement-inhibitory effect of the compounds on these larvae. In these experiments, researchers measure the concentration of the compound required to prevent 50% of the larvae from settling, a value known as the 50% effective concentration (EC50). citedrive.comresearchgate.net
Recent studies have demonstrated that Xylemin exhibits significant antifouling activity. citedrive.comkeguanjp.com In assays using Amphibalanus amphitrite cypris larvae, Xylemin displayed an EC50 value of 4.25 µg/mL. citedrive.comresearchgate.net A Boc-protected analog of Xylemin also showed notable activity with an EC50 of 6.11 µg/mL. citedrive.comresearchgate.net Importantly, these compounds were found to be non-toxic to the larvae at concentrations up to 50 µg/mL, highlighting their potential as non-toxic antifouling agents. citedrive.comresearchgate.net In contrast, naturally occurring polyamines such as putrescine, spermidine, spermine, and thermospermine did not show any significant antifoulant effects (EC50 > 50 µg/mL). citedrive.comresearchgate.net
Table 1: Antifouling Activity of Xylemin and Related Compounds against Amphibalanus amphitrite Cypris Larvae
| Compound | EC50 (µg/mL) | Toxicity at 50 µg/mL |
|---|---|---|
| Xylemin | 4.25 | Non-toxic |
| Boc-protected Xylemin analog | 6.11 | Non-toxic |
| Putrescine | > 50 | Non-toxic |
| Spermidine | > 50 | Non-toxic |
| Spermine | > 50 | Non-toxic |
| Thermospermine | > 50 | Non-toxic |
Comprehensive Structure-Activity Relationship (SAR) Determinations
Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. oncodesign-services.com For Xylemin, SAR investigations have focused on understanding which structural features are critical for its antifouling activity. citedrive.com These studies involve synthesizing a series of structural analogs and evaluating their biological activity to identify key molecular attributes. oncodesign-services.com
The primary findings from SAR studies on Xylemin indicate that the size and structure of the N-alkyl group are fundamental to its antifouling efficacy. citedrive.comresearchgate.net The parent compound, Xylemin, which is N-(4-aminobutyl)propylamine, demonstrated potent activity. citedrive.com The introduction of a Boc (tert-butyloxycarbonyl) protecting group on one of the amine functions resulted in an analog that retained significant, albeit slightly reduced, antifouling activity (EC50 of 6.11 µg/mL compared to 4.25 µg/mL for Xylemin). citedrive.comresearchgate.net
Table 2: Structure-Activity Relationship of Xylemin and its Analogs
| Compound | Structural Feature | Antifouling Activity (EC50 in µg/mL) |
|---|---|---|
| Xylemin | N-propyl group | 4.25 |
| Boc-protected Xylemin analog | Boc group on an amine | 6.11 |
| Other Xylemin analogs (4 tested) | Varied structural modifications | > 50 (Inactive) |
| Spermidine | Lacks specific N-alkyl group | > 50 (Inactive) |
| Spermine | Lacks specific N-alkyl group | > 50 (Inactive) |
Future Research Trajectories and Unexplored Avenues
Deeper Elucidation of Xylemin Dihydrochloride's Interactions within Complex Polyamine Regulatory Networks
Polyamines are ubiquitous small polycations in plants that are fundamentally involved in a wide array of physiological processes, including growth, development, and stress responses. Future research should prioritize a more profound understanding of how Xylemin Dihydrochloride (B599025) integrates with and modulates the intricate polyamine regulatory networks. Key areas of investigation would include its effects on the biosynthesis, catabolism, and transport of major polyamines such as putrescine, spermidine (B129725), and spermine (B22157).
Advanced metabolomic and transcriptomic analyses could reveal the specific enzymatic pathways and gene expression patterns that are altered in the presence of this compound. For instance, researchers could investigate its influence on the activity of key enzymes like arginine decarboxylase (ADC), ornithine decarboxylase (ODC), S-adenosylmethionine decarboxylase (SAMDC), and polyamine oxidases (PAOs). Understanding these interactions at a molecular level is crucial for deciphering its precise mode of action and its ultimate physiological consequences in plants.
Rational Design and Synthesis of Advanced Analogues with Enhanced Biological Specificity or Potency
Building upon a foundational understanding of its structure-activity relationships, the rational design and synthesis of advanced analogues of this compound present a promising avenue for future research. The goal would be to create new molecules with either enhanced biological specificity towards a particular target within the polyamine pathway or increased potency, allowing for lower application rates.
Computational modeling and molecular docking studies could be employed to predict how structural modifications to the this compound backbone would alter its binding affinity to target enzymes or receptors. Synthetic chemists could then create a library of these analogues, which would subsequently be screened for their biological activity. This iterative process of design, synthesis, and testing could lead to the development of next-generation compounds with superior performance characteristics for specific applications.
Exploration of Novel Agro-biotechnological and Industrial Applications Beyond Current Scope
While the initial interest in this compound may be centered on its role as a plant growth regulator, its unique chemical properties could lend themselves to a broader range of agro-biotechnological and industrial applications. Future research should actively explore these novel uses. For example, its potential as a biostimulant to enhance crop resilience to abiotic stresses such as drought, salinity, or extreme temperatures warrants thorough investigation.
Beyond agriculture, the chemical structure of this compound might be suitable for applications in material science, such as in the formulation of biodegradable polymers or as a cross-linking agent. Its potential antimicrobial properties could also be explored for use in crop protection or as a preservative for wood and other biomaterials. A systematic screening of its efficacy in these diverse contexts could unveil previously untapped commercial and industrial value.
Development of Targeted Delivery Systems for this compound in Plant Systems
To maximize the efficacy and minimize the potential off-target effects of this compound in agricultural applications, the development of targeted delivery systems is a critical area for future research. Encapsulation technologies, such as nano-formulations using liposomes, polymeric nanoparticles, or mesoporous silica (B1680970) nanoparticles, could be engineered to control the release of the compound and target its delivery to specific plant tissues or organs, such as the roots or vascular system.
These advanced delivery systems could improve the bioavailability of this compound, protect it from environmental degradation, and ensure that it reaches its intended site of action within the plant. Research in this area would involve not only the design and synthesis of these delivery vehicles but also the evaluation of their loading capacity, release kinetics, and efficacy in various plant species under different environmental conditions. Such advancements would be a significant step towards the practical and sustainable application of this compound in modern agriculture.
Q & A
Q. What are best practices for presenting this compound research data in peer-reviewed journals?
- Methodological Answer: Follow journal-specific guidelines for figures (e.g., avoid excessive chemical structures ) and tables. Use scatterplots with error bars for dose-response data and heatmaps for gene expression profiles. Provide raw data in supplementary materials, annotated with metadata for reproducibility .
Critical Analysis & Validation
Q. How should researchers critically evaluate the validity of historical data on this compound’s therapeutic targets?
Q. What steps ensure reproducibility when adapting literature methods for this compound experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
